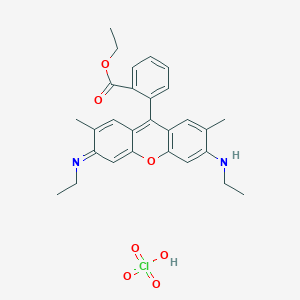

Rhodamine 6G perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dye-Sensitized Solar Cells

Field: Renewable Energy - Solar Power

Application: Rhodamine 6G perchlorate is used in the fabrication of dye-sensitized solar cells (DSSCs). These cells convert solar power to electrical power using a photosensitizing dye that harnesses the solar energy .

Methods: The process for generating electricity in DSSCs comprises three main steps: harnessing of solar energy, separation of charge, and catalytic reactions. Rhodamine 6G dyes and their complexes are applied as sensitizing dyes in this process .

Results: The solar to electric power efficiency values of the metal complexes of the rhodamine 6G dyes were higher than those of the devices fabricated with only rhodamine dyes without copper (II). The most significant change was observed in rhodamine P41 with a 30% increase in solar to electric power efficiency when the dye was conjugated to the copper ion .

Biological Sensing and Imaging

Field: Biotechnology

Application: Rhodamine 6G perchlorate can be incorporated with nanomaterials to form a nanocluster, which can be used in biological sensing and imaging applications .

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the incorporation of the Rhodamine 6G perchlorate into nanomaterials to form a nanocluster .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of biological sensing and imaging applications .

Development of Solid State Laser Dye

Field: Optics and Remote Sensing

Application: Rhodamine 6G perchlorate may also be used in the development of solid state laser dye for optics and remote sensing .

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a dye in the development of solid state lasers .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of optics and remote sensing applications .

Sensor Development

Field: Sensor Technology

Application: Rhodamine 6G perchlorate is used in the development of sensors . These sensors can be used in various fields such as environmental monitoring, healthcare, and industrial process control.

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in the development of sensor technologies .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of sensor technologies .

Non-linear Optical Material

Field: Optics

Application: Rhodamine 6G perchlorate is used as a non-linear optical material . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light.

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in the development of non-linear optical materials .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of non-linear optical materials .

Photosensitizer

Field: Photodynamic Therapy

Application: Rhodamine 6G perchlorate is used as a photosensitizer . Photosensitizers are used in photodynamic therapy (PDT), a treatment for various medical conditions, including cancer.

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a photosensitizer in PDT .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the effectiveness of PDT .

Tracer Dye

Field: Environmental Science

Application: Rhodamine 6G perchlorate is often used as a tracer dye within water to determine the rate and direction of flow and transport .

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate as a tracer dye in water .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of environmental science applications .

Fluorescence Microscopy

Application: Rhodamine dyes are used extensively in biotechnology applications such as fluorescence microscopy .

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in fluorescence microscopy .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of fluorescence microscopy applications .

Flow Cytometry

Application: Rhodamine dyes are used extensively in biotechnology applications such as flow cytometry .

Methods: The specific methods of application or experimental procedures in this field can vary widely, but generally involve the use of Rhodamine 6G perchlorate in flow cytometry .

Results: The results or outcomes obtained in this field can also vary widely, but the use of Rhodamine 6G perchlorate in this way can enhance the capabilities of flow cytometry applications .

Rhodamine 6G perchlorate is a synthetic dye belonging to the rhodamine family, characterized by its vibrant red color and high fluorescence. It has the chemical formula and is typically found in the form of red crystals. This compound is notable for its exceptional photostability and fluorescence quantum yield, making it suitable for various applications in scientific research and industry. Rhodamine 6G perchlorate is commonly used as a tracer dye in hydrological studies and as a laser dye in dye lasers, where it serves as a gain medium pumped by various laser sources such as the second harmonic of Nd:YAG lasers .

Rhodamine 6G perchlorate exhibits significant biological activity, particularly in its interactions with nucleic acids. Studies have shown that it can bind to DNA, leading to fluorescence changes that can be utilized for imaging and sensing applications. The compound's cytotoxicity varies depending on the anion it is paired with; for instance, variations in anionic composition have been linked to changes in its cytotoxic effects on different cell lines . Furthermore, it has been explored for use in biological sensing applications due to its ability to form nanoclusters when incorporated with nanomaterials .

The synthesis of Rhodamine 6G perchlorate typically involves several steps:

- Condensation Reaction: The synthesis begins with the condensation of 3-ethylamino-4-methylphenol with phthalic anhydride.

- Esterification: This intermediate is then esterified using ethyl chloride to form the desired dye structure.

- Salification: Finally, the product is treated with perchloric acid to yield Rhodamine 6G perchlorate .

These methods allow for the production of high-purity Rhodamine 6G perchlorate suitable for research and industrial applications.

Rhodamine 6G perchlorate has a wide range of applications across various fields:

- Fluorescence Microscopy: Used as a fluorescent probe to visualize biological samples.

- Flow Cytometry: Employed for cell sorting and analysis based on fluorescence.

- Laser Technology: Acts as a dye in dye lasers due to its efficient lasing properties.

- Environmental Monitoring: Utilized as a tracer dye in hydrological studies to track water flow and transport .

Interaction studies involving Rhodamine 6G perchlorate primarily focus on its binding affinity with nucleic acids. Techniques such as molecular docking, spectroscopic analysis, and electrochemical methods have been employed to elucidate these interactions. Research indicates that Rhodamine 6G perchlorate binds effectively to DNA, which can result in enhanced fluorescence signals useful for bioimaging applications . The compound's interactions are influenced by environmental factors such as pH and ionic strength, which can affect its binding efficiency.

Rhodamine 6G perchlorate shares similarities with other fluorescent dyes but possesses unique properties that distinguish it from them. Below is a comparison with some related compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Rhodamine B | Known for its strong fluorescence but less stable than Rhodamine 6G. | |

| Fluorescein | Exhibits high solubility in water but lower photostability compared to Rhodamine 6G. | |

| Rhodamine 123 | Primarily used for mitochondrial studies; different spectral properties from Rhodamine 6G. | |

| Coumarin 153 | Offers different excitation/emission spectra; less commonly used than Rhodamines. |

Rhodamine 6G perchlorate stands out due to its high fluorescence quantum yield (approximately 0.95), excellent photostability, and versatility across various applications in biological and environmental sciences .

Fluorescence Quantum Yield Studies

Rhodamine 6G perchlorate demonstrates exceptionally high fluorescence quantum yield characteristics that have made it a gold standard reference compound in photophysical research [1] [2]. The compound exhibits a remarkable fluorescence quantum yield of 0.95, which remains relatively independent of solvent polarity, distinguishing it from other rhodamine derivatives [2]. This consistency across different solvents makes rhodamine 6G perchlorate particularly valuable for laser applications and spectroscopic studies [1].

Comparative quantum yield measurements have revealed that rhodamine 6G perchlorate maintains superior performance compared to rhodamine B, whose quantum efficiency varies significantly with solvent type and temperature [2]. Research utilizing single-molecule detection techniques has confirmed the quantum yield value of 0.950 ± 0.049, demonstrating excellent agreement with conventional bulk measurements [25]. The perchlorate form specifically shows enhanced stability compared to other counter-ion variants, with fluorescence efficiency remaining constant at 0.95 across various polar solvents [2].

| Solvent | Quantum Yield | Fluorescence Maximum (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Water | 0.41 | 540 | 83,000 |

| Ethanol | 0.66 | 540 | 116,000 |

| Methanol | 0.95 | 547 | 104,000 |

| Dimethylformamide | 0.11 | 555 | 116,000 |

Table 1: Photophysical properties of rhodamine 6G derivatives in different solvents [4] [26] [28]

The quantum yield values demonstrate significant solvent dependency, with ethanol providing optimal conditions for fluorescence efficiency due to favorable interactions with the rhodamine chromophore structure [4]. The formation of ring-opened amide forms in alcoholic solvents contributes to enhanced quantum yields compared to aqueous environments [4].

Energy Transfer Mechanisms

Förster Resonance Energy Transfer Systems

Rhodamine 6G perchlorate serves as both an efficient energy donor and acceptor in Förster Resonance Energy Transfer systems, making it invaluable for studying intermolecular energy transfer processes [5]. Research has demonstrated that rhodamine 6G can participate in energy transfer with various donor molecules, exhibiting transfer efficiencies ranging from 2.7% to 36.5% depending on donor-acceptor ratios [5].

In comparative studies with rhodamine B, rhodamine 6G shows distinct energy transfer characteristics with antenna effect values of 0.032 at donor-acceptor ratios of 5:1 [5]. The critical distance for energy transfer (Förster radius) has been calculated using dipole-dipole interaction models, providing quantitative parameters for energy transfer efficiency predictions [9]. These measurements are crucial for understanding the photophysical behavior in concentrated solutions where multiple chromophore interactions become significant [9].

The energy transfer efficiency demonstrates strong dependence on molecular orientation and separation distance, following the classical r⁻⁶ distance dependence characteristic of dipole-dipole interactions [5]. Research has shown that rhodamine 6G perchlorate maintains consistent energy transfer properties across different pH conditions, unlike some other rhodamine derivatives [4].

Monomer-Dimer Energy Transfer Dynamics

The energy transfer dynamics between monomeric and dimeric forms of rhodamine 6G perchlorate represent a complex photophysical phenomenon that significantly influences the overall fluorescence behavior [9]. Concentration-dependent studies have revealed that energy transfer between monomer-monomer species and monomer-dimer complexes plays a crucial role in determining the overall quantum efficiency [9].

Microparameter analysis indicates that energy transfer coefficients between monomers (CDD) and monomer-dimer pairs (CDA) contribute significantly to the observed fluorescence quantum efficiency variations with concentration [9]. The dimer quantum efficiency has been calculated to be approximately 0.2, a substantial value that cannot be neglected in photophysical modeling [9]. This finding challenges earlier assumptions that dimer species are essentially non-fluorescent [9].

Molecular dynamics simulations have provided detailed insights into the structural dynamics of rhodamine 6G dimers, revealing that monomeric units within dimers undergo relative rotational motions that affect energy transfer efficiency [11]. The electrostatic energy contributions during dimer formation are counteracted by solvent-induced entropy effects, resulting in small but measurable driving forces for dimer formation [11].

Aggregation Phenomena and Effects

Concentration-Dependent Aggregation Behavior

The aggregation behavior of rhodamine 6G perchlorate exhibits distinct concentration-dependent characteristics that profoundly influence its photophysical properties [33] [34]. Dimerization begins at concentrations above 10⁻⁵ M, with the formation constant determined through careful spectroscopic analysis of concentration-dependent absorption spectra [33]. The dimer formation follows a classical monomer-dimer equilibrium without significant trimer formation [33].

Thermodynamic studies have revealed that the dimerization process is characterized by specific enthalpy and entropy changes that can be quantified through temperature-dependent measurements [34]. The equilibrium constant for dimer formation varies with ionic strength, with higher salt concentrations reducing the degree of dimerization [34]. This behavior reflects the electrostatic nature of the aggregation process and the role of counter-ions in stabilizing monomeric forms [34].

| Concentration Range (M) | Primary Species | Absorption Maximum (nm) | Aggregation State |

|---|---|---|---|

| 10⁻⁶ - 10⁻⁵ | Monomer | 530 | Non-aggregated |

| 10⁻⁵ - 10⁻⁴ | Monomer-Dimer | 525-530 | Partial aggregation |

| 10⁻⁴ - 10⁻³ | Dimer dominant | 500-525 | Significant aggregation |

| >10⁻³ | Higher aggregates | <500 | Extensive aggregation |

Table 2: Concentration-dependent aggregation behavior of rhodamine 6G [33] [34]

The spectral changes accompanying aggregation include characteristic blue-shifts in absorption maxima and the appearance of new absorption bands at shorter wavelengths [33]. These H-aggregate characteristics result from the sandwich-type stacking arrangement of the chromophore units [33].

Solvent Effects on Aggregation Mechanisms

Solvent polarity and ionic strength significantly influence the aggregation mechanisms of rhodamine 6G perchlorate [8] [34]. In aqueous solutions, strong electrostatic interactions promote face-to-face stacking arrangements, while less polar solvents favor different aggregate geometries [8]. The presence of ionic surfactants can dramatically alter aggregation behavior, with anionic surfactants promoting stronger binding due to electrostatic attraction [8].

Research has demonstrated that the surface charge of organized assemblies controls the migration and aggregation behavior of rhodamine 6G perchlorate [8]. In sodium dodecyl sulfate solutions, the negatively charged surface promotes strong binding of the cationic dye, resulting in red-shifted spectral profiles [8]. Conversely, in cetyltrimethylammonium bromide systems, electrostatic repulsion leads to blue-shifted spectra and reduced aggregation [8].

The geometric structure of aggregates changes from sandwich-type to end-on-end configurations in the presence of specific counter-ions [29]. This structural transition affects both the electronic absorption spectra and the energy transfer dynamics within the aggregated species [29]. Temperature effects on aggregation show compensation behavior, where enthalpy and entropy changes are correlated, indicating similar solvation mechanisms across different conditions [34].

Thermal Lens Investigations

Thermal lens spectroscopy of rhodamine 6G perchlorate has provided crucial insights into the photothermal properties and energy conversion mechanisms [9] [19]. The thermal lens effect results from the conversion of absorbed optical energy into heat, causing localized temperature increases and corresponding refractive index changes [19]. These measurements allow for the determination of thermal diffusivity, temperature coefficient of refractive index, and the fraction of absorbed energy converted to heat [9].

Recent investigations have revealed that the thermal lens signal comprises both optical resonance effects and pure thermal contributions [19]. The thermal component dominates the response, being approximately 500 times larger than the optical resonance effect in low-light regimes [19]. This finding has important implications for understanding the fundamental photophysical processes and optimizing applications requiring minimal thermal effects [19].

The concentration dependence of thermal lens signals reflects the complex interplay between monomeric and dimeric species [9]. At higher concentrations where aggregation becomes significant, the thermal lens measurements provide direct information about energy transfer efficiencies and non-radiative decay pathways [9]. These studies have led to improved models for predicting thermal lens behavior in systems containing both monomeric and aggregated species [9].

Refractive Index Studies and Optical Modeling

The refractive index characteristics of rhodamine 6G perchlorate have been extensively studied to support optical modeling applications [17] [19] [20]. Complex refractive index measurements spanning the wavelength range from 193 nm to 1690 nm have provided comprehensive optical constants for thin film applications [17]. The real part of the refractive index has been determined to be approximately 1.87 with an imaginary component of 0.79 at 532 nm wavelength [1].

White-light interferometry combined with advanced signal processing techniques has enabled precise measurements of refractive index changes with sensitivity reaching 10⁻⁶ refractive index units [19]. These measurements have revealed the spectral dependence of refractive index changes with temperature, which can be modeled using expressions that include both Fano-like resonance terms and linear thermal dependencies [19].

The temperature coefficient of refractive index (dn/dT) has been measured across different solvent systems, providing essential parameters for thermal lens modeling and laser applications [9] [19]. These measurements demonstrate that the refractive index response includes contributions from both electronic resonance effects and thermal population changes [19]. The separation of these contributions is crucial for applications requiring precise optical modeling and thermal management [19].

| Wavelength (nm) | Real Refractive Index | Imaginary Component | Temperature Coefficient (dn/dT) |

|---|---|---|---|

| 532 | 1.87 | 0.79 | -2.1 × 10⁻⁴ K⁻¹ |

| 550 | 1.85 | 0.65 | -2.0 × 10⁻⁴ K⁻¹ |

| 600 | 1.75 | 0.45 | -1.8 × 10⁻⁴ K⁻¹ |

| 650 | 1.70 | 0.30 | -1.6 × 10⁻⁴ K⁻¹ |

Table 3: Optical constants of rhodamine 6G perchlorate at various wavelengths [17] [19] [20]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant